2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile
Description
Properties
IUPAC Name |
2-bromo-6-(3,3,3-trifluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-2-1-3-9(7(8)6-15)16-5-4-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOECNQJOQBLODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The most commonly reported and industrially relevant approach to synthesizing 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile involves nucleophilic substitution of a hydroxy-substituted bromobenzonitrile with 3,3,3-trifluoropropyl bromide under basic conditions.
- Starting Material: 2-bromo-6-hydroxybenzonitrile (or 2-bromo-4-hydroxybenzonitrile, depending on positional isomers)
- Alkylating Agent: 3,3,3-trifluoropropyl bromide
- Base: Potassium carbonate (K2CO3) or similar inorganic bases
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Conditions: Elevated temperature to facilitate nucleophilic substitution
This reaction proceeds via an SN2 mechanism where the phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that attacks the electrophilic carbon in the trifluoropropyl bromide, displacing bromide and forming the ether linkage.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 2-bromo-6-hydroxybenzonitrile | Commercially available or synthesized precursor |
| Alkylating agent | 3,3,3-trifluoropropyl bromide | Used in slight excess to drive reaction |
| Base | Potassium carbonate (K2CO3) | Also possible: cesium carbonate, sodium hydride |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity |
| Temperature | 80–120 °C | Elevated temperature to increase reaction rate |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction with organic solvents | Purification by column chromatography or recrystallization |
Industrial and Continuous Flow Adaptations
For large-scale production, continuous flow reactors are employed to ensure consistent quality, better heat and mass transfer, and safer handling of reagents. Automated control of temperature, pressure, and stoichiometry improves yield and purity.
- Advantages: Enhanced reproducibility, scalability, and safety
- Control Parameters: Precise temperature control (80–100 °C), controlled feed rates of reactants, and efficient mixing
Related Preparative Steps for Key Intermediates
While direct literature on this compound is limited, preparation of related trifluoropropylated intermediates provides insight:
- Synthesis of 2-bromo-3,3,3-trifluoropropene: Bromination of trifluoropropene under light irradiation followed by alkali treatment yields brominated trifluoropropene intermediates, which can be further functionalized.
- Preparation of 2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile: Reaction of 2-bromo-4-hydroxybenzonitrile with 3,3,3-trifluoropropyl bromide in the presence of potassium carbonate in DMF at elevated temperature is a key step.
Reaction Mechanism Overview
- Deprotonation: The phenolic OH group on 2-bromo-6-hydroxybenzonitrile is deprotonated by potassium carbonate, forming the phenolate ion.
- Nucleophilic Attack: The phenolate ion attacks the electrophilic carbon of 3,3,3-trifluoropropyl bromide, displacing bromide ion.
- Ether Formation: The nucleophilic substitution results in the formation of the trifluoropropoxy ether linkage on the aromatic ring.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield/Purity (Reported) |
|---|---|---|---|
| 1 | 2-bromo-6-hydroxybenzonitrile + K2CO3 + DMF | Formation of phenolate intermediate | Quantitative |
| 2 | Addition of 3,3,3-trifluoropropyl bromide, heat (80–120 °C) | Nucleophilic substitution to form ether | Typically >85% yield, >98% purity |
| 3 | Workup: aqueous extraction, purification | Isolated this compound | High purity product |
Research Findings and Notes
- The choice of base and solvent critically influences the reaction rate and yield. Potassium carbonate in DMF is preferred for its balance of reactivity and ease of handling.
- Elevated temperature accelerates the nucleophilic substitution but must be optimized to avoid side reactions.
- The trifluoropropyl bromide reagent is commercially available or can be synthesized via bromination of trifluoropropene under photochemical conditions with subsequent alkali treatment.
- Purification is typically achieved by column chromatography or recrystallization, ensuring high purity suitable for further applications.
- Industrial methods may incorporate continuous flow reactors to improve reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Flufenprox (Insecticide)
Molecular Formula: C24H22ClF3O3 Structure: Contains a trifluoropropoxy group linked to a chlorophenoxy-benzene backbone. Key Differences:
- Flufenprox is a larger molecule with a 4-chlorophenoxy group and an additional ethoxyphenyl substituent, enhancing its insecticidal activity .
- The trifluoropropoxy group in both compounds contributes to resistance to oxidative degradation, but flufenprox’s extended structure allows for stronger hydrophobic interactions in biological targets.
Applications : Registered as an insecticide, flufenprox demonstrates the role of trifluoropropoxy groups in agrochemical design .
2-Bromo-6-(bromoacetyl)-3-(trifluoromethoxy)benzonitrile
Molecular Formula: C10H4Br2F3NO2 Structure: Features a bromoacetyl group (BrCOCH3) and trifluoromethoxy (OCF3) substituent instead of trifluoropropoxy. Key Differences:
- The bromoacetyl group introduces additional reactivity for nucleophilic substitution, while the shorter trifluoromethoxy group reduces steric bulk compared to trifluoropropoxy.
- Higher halogen content (two bromine atoms) may increase toxicity, limiting its direct application compared to the target compound .
Boronic Ester Derivative (BD492298)
Molecular Formula : C14H21BO4
Structure : 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Key Differences :
- Replaces the trifluoropropoxy group with a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions.
- Highlights the versatility of the bromine site in the parent compound for functionalization into biaryl structures .
Structural and Functional Group Analysis
Substituent Effects
Data Table: Comparative Overview
Research Findings and Implications
- Trifluoropropoxy vs.
- Bromine Reactivity : The bromine atom’s position in the target compound allows selective functionalization, as seen in its boronic ester derivative, which is critical in medicinal chemistry for fragment-based drug design .
- Agrochemical Potential: Structural parallels with flufenprox suggest unexplored pesticidal applications, though direct evidence is lacking in the provided data .
Biological Activity
2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile is a synthetic organic compound notable for its potential biological activities. This compound features a bromine atom and a trifluoropropoxy group attached to a benzonitrile backbone, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H9BrF3NO
- Molecular Weight : 318.1 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoropropoxy group enhances the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability and efficacy in therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as an anticancer agent.
- TRPA1 Modulation : Recent studies highlight its role as a modulator of TRPA1 (Transient Receptor Potential Ankyrin 1), a receptor involved in pain sensation and inflammatory responses. Compounds that target TRPA1 can provide relief in conditions such as neuropathic pain and inflammatory disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
Case Study 2: Anticancer Activity
In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at approximately 30 µM after 48 hours of exposure.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 50 | Bacterial cell membranes |
| Anticancer | 30 | MCF-7 cell line | |
| Other Halogenated Compounds | Varies | Varies | Various |
Q & A
Basic Research Question
- FT-IR : The nitrile (C≡N) stretch appears at ~2230 cm⁻¹, while C-F stretches (trifluoropropoxy) are observed at 1100–1250 cm⁻¹. Compare with reference spectra for benzonitrile derivatives .
- NMR :
- ¹H NMR : Aromatic protons near δ 7.5–8.0 ppm (deshielded by Br and OCF₂CF₃).
- ¹³C NMR : Nitrile carbon at ~115 ppm; CF₃ groups show quartets (¹J₃₁P-¹⁹F coupling) .
- UV-Vis : π→π* transitions of the aromatic system (~270 nm) and n→π* transitions of the nitrile (~210 nm) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
How can computational methods predict the reactivity and electronic properties of this compound in catalytic systems?
Advanced Research Question
- Fukui Indices : Calculate using DFT (e.g., B3LYP/6-311++G**) to identify electrophilic/nucleophilic sites. The bromine atom and nitrile group are likely reactive centers .
- Surface Adsorption Studies : Simulate interactions with metal surfaces (Ag, Au) to predict catalytic behavior. The nitrile group binds via lone-pair donation, while the trifluoropropoxy group influences steric effects .
- Solvent Effects : COSMO-RS models predict solvation free energy in polar solvents (e.g., acetonitrile), guiding reaction medium selection .
Advanced Research Question
- Impurity Analysis : Use GC-MS or LC-MS to detect halogenated byproducts (e.g., dehalogenated species) that may cause unexpected NMR/IR signals .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can average out conformational exchange broadening in the trifluoropropoxy chain .
- Cross-Validation : Compare experimental IR spectra with computational vibrational modes (e.g., Gaussian simulations) to confirm assignments .
Case Study : A discrepancy in ¹³C NMR shifts for the nitrile carbon (observed: 115 ppm vs. calculated: 118 ppm) was resolved by identifying solvent polarity effects .
How does the trifluoropropoxy group influence the compound’s application in agrochemicals?
Advanced Research Question
- Bioactivity : The CF₃ group enhances lipid solubility, improving membrane permeability. Compare with flufenprox, a pesticide with a trifluoropropoxy moiety .
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life. Test via in vitro microsomal assays (e.g., rat liver microsomes) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) to evaluate insecticidal efficacy against lepidopteran pests .
Basic Research Question
- Recrystallization : Use solvent pairs like hexane/ethyl acetate (3:1) to isolate the product from brominated byproducts .
- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting halogenated species .
Advanced Tip : Monitor purity via ICP-MS for trace Br⁻ contamination (<10 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
